molecular formula C14H21ClN2 B12916738 (S)-N-(4-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine CAS No. 820980-99-2

(S)-N-(4-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine

Cat. No.: B12916738
CAS No.: 820980-99-2
M. Wt: 252.78 g/mol
InChI Key: HBLWUKDLUMCLDF-AWEZNQCLSA-N
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Description

(S)-N-(4-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine is a chemical compound known for its unique structure and properties It is characterized by the presence of a 4-chlorobenzyl group, an isopropyl group, and a pyrrolidin-3-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(4-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine typically involves the reaction of 4-chlorobenzyl chloride with N-isopropylpyrrolidin-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(4-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-N-(4-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-N-(4-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiobencarb: S-(4-chlorobenzyl)-N,N-diethylthiocarbamate, a herbicide with similar structural features.

    Benthiocarb: Another herbicide with a related chemical structure.

Properties

CAS No.

820980-99-2

Molecular Formula

C14H21ClN2

Molecular Weight

252.78 g/mol

IUPAC Name

(3S)-N-[(4-chlorophenyl)methyl]-N-propan-2-ylpyrrolidin-3-amine

InChI

InChI=1S/C14H21ClN2/c1-11(2)17(14-7-8-16-9-14)10-12-3-5-13(15)6-4-12/h3-6,11,14,16H,7-10H2,1-2H3/t14-/m0/s1

InChI Key

HBLWUKDLUMCLDF-AWEZNQCLSA-N

Isomeric SMILES

CC(C)N(CC1=CC=C(C=C1)Cl)[C@H]2CCNC2

Canonical SMILES

CC(C)N(CC1=CC=C(C=C1)Cl)C2CCNC2

Origin of Product

United States

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